![molecular formula C8H4Cl2F2N2 B13119414 5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)
5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the halogenation of benzimidazole derivatives using reagents such as sodium hypochlorite (NaOCl) for chlorination . The difluoromethylation can be achieved using difluorocarbene reagents, which are generated in situ from precursors like chlorodifluoromethane (ClCF₂H) under basic conditions .
Industrial Production Methods
Industrial production of 5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole may involve large-scale halogenation and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions with various organometallic reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Major Products Formed
Substituted Benzimidazoles: Products formed by nucleophilic substitution.
Oxides and Reduced Derivatives: Products formed by oxidation and reduction reactions.
Cross-Coupled Products: Products formed by cross-coupling reactions with organometallic reagents.
Aplicaciones Científicas De Investigación
5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine and difluoromethyl groups enhances its binding affinity and specificity for certain targets . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichloro-2-methylbenzimidazole: Similar structure but with a methyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-1H-benzo[d]imidazole: Lacks the chlorine atoms present in 5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole.
5,6-Dichloro-1H-benzo[d]imidazole: Lacks the difluoromethyl group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C8H4Cl2F2N2 |
|---|---|
Peso molecular |
237.03 g/mol |
Nombre IUPAC |
5,6-dichloro-2-(difluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4Cl2F2N2/c9-3-1-5-6(2-4(3)10)14-8(13-5)7(11)12/h1-2,7H,(H,13,14) |
Clave InChI |
OFLRXZNZQHCPPV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




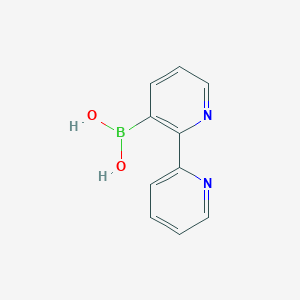
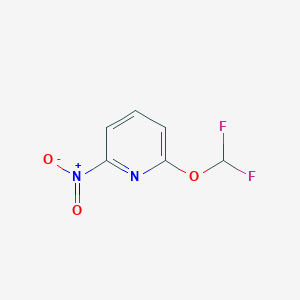
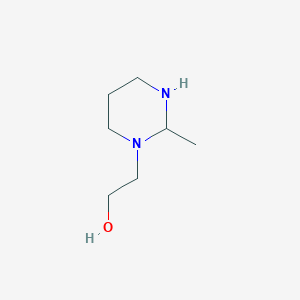
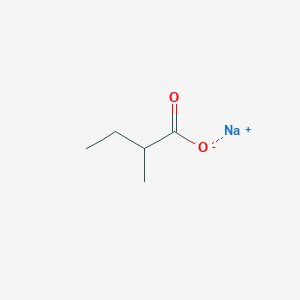
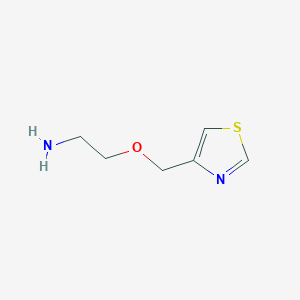

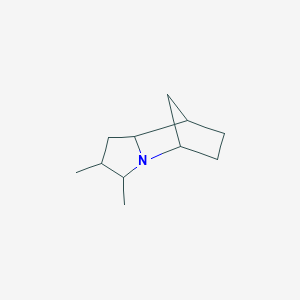
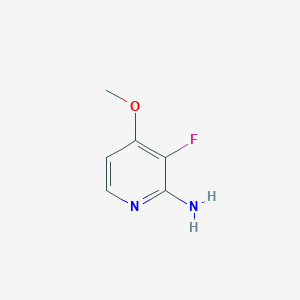
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)

